molecular formula C20H24N2O3 B3007950 2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide CAS No. 955684-81-8

2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide

Cat. No.: B3007950
CAS No.: 955684-81-8
M. Wt: 340.423
InChI Key: LQYOOHKVEFIRSL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-ethyl-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-14(4-2)19(23)21-17-8-7-15-9-10-22(13-16(15)12-17)20(24)18-6-5-11-25-18/h5-8,11-12,14H,3-4,9-10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYOOHKVEFIRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl intermediate, which is then reacted with a tetrahydroisoquinoline derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroisoquinoline moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Comparison

The compound most structurally analogous to 2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide is N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide (CAS: 955649-74-8) . Key structural differences include:

  • Substituent at position 7 : The target compound features a 2-ethylbutanamide group, whereas the comparative compound has a 4-methoxybenzenesulfonamide group.
  • Functional groups : The sulfonamide in the comparative compound introduces a strong electron-withdrawing sulfonyl group, while the amide in the target compound is less polar.
  • Aromatic substitution : The 4-methoxybenzene ring in the comparative compound adds methoxy-based polarity, contrasting with the aliphatic ethyl group in the target compound.

Physicochemical Properties

Property Target Compound Comparative Compound
Molecular Formula C₉H₁₃N₂O₃ (estimated*) C₂₁H₂₀N₂O₅S
Molecular Weight ~340 g/mol (calculated) 412.5 g/mol
Key Functional Groups Furan-2-carbonyl, aliphatic amide Furan-2-carbonyl, sulfonamide, methoxybenzene
Polarity Moderate lipophilicity (amide + ethyl group) Higher polarity (sulfonamide + methoxybenzene)

Hypothesized Pharmacological Implications

  • Target Compound : The aliphatic 2-ethylbutanamide group may enhance membrane permeability, favoring interactions with lipophilic targets (e.g., G protein-coupled receptors or intracellular enzymes). The furan-2-carbonyl group could stabilize binding via π-π interactions.
  • Comparative Compound : The sulfonamide group in the analogous compound is associated with antibacterial activity (e.g., inhibition of dihydropteroate synthase in bacteria) . The methoxybenzene moiety may further modulate solubility and target affinity.

The sulfonamide derivative’s polarity and antibacterial targeting contrast with the hypothesized lipophilicity and broader target range of the amide-containing compound. Further experimental studies are required to validate these hypotheses and explore specific biological applications.

Biological Activity

2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide, with CAS number 955684-81-8, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H24N2O3
  • Molecular Weight : 340.4162 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group and an ethyl butanamide side chain. This unique structure may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of NF-kB signaling pathways.
  • Cell Lines Tested : A549 lung cancer cells have shown sensitivity to such compounds, indicating potential use in lung cancer therapy .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with tetrahydroisoquinoline derivatives:

  • Neuroprotection Mechanism : The compound may exert protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.

Case Studies

Case Study 1 : A study involving a related compound demonstrated significant inhibition of cell viability in A549 cells when treated with a furan-containing tetrahydroisoquinoline derivative. The results indicated that these compounds could be developed as novel anticancer agents .

Case Study 2 : Another investigation into the pharmacological profile of tetrahydroisoquinoline derivatives highlighted their ability to cross the blood-brain barrier, making them suitable candidates for treating central nervous system disorders .

Research Findings Summary

Activity TypeFindingsReferences
AnticancerInduces apoptosis in A549 cells; activates caspases; inhibits NF-kB
NeuroprotectiveModulates neurotransmitter levels; reduces oxidative stress
Mechanism InsightsPotential to cross the blood-brain barrier; implications for CNS disorders

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